synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
The proposed synthesis begins with the protection of a substituted phenol, proceeds through a Friedel-Crafts acylation to create the carbon skeleton, followed by cyclization with phenylhydrazine to form the pyridazinone core, and concludes with aromatization and deprotection steps.
Proposed Synthetic Pathway
The logical synthesis route is a five-step process designed to control regioselectivity and ensure high yields.
-
Protection: Methylation of 4-bromophenol to prevent O-acylation.
-
Friedel-Crafts Acylation: Reaction of the resulting 4-bromoanisole with succinic anhydride to form the γ-ketoacid intermediate.
-
Cyclization/Condensation: Reaction of the ketoacid with phenylhydrazine to form the dihydropyridazinone ring.
-
Aromatization: Dehydrogenation of the dihydropyridazinone to yield the stable aromatic pyridazinone ring.
-
Deprotection: Cleavage of the methyl ether to reveal the final hydroxyl group.
Data Presentation: Reagents and Intermediates
The following table summarizes the key reactants, intermediates, and the final product involved in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Starting Material |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | Intermediate 1 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Reactant |
| 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₁BrO₄ | 303.11 | Intermediate 2 (γ-Ketoacid) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Reactant |
| 5-(5-bromo-2-methoxyphenyl)-2-phenyl-4,5-dihydro-2H-pyridazin-3-one | C₁₇H₁₅BrN₂O₂ | 375.22 | Intermediate 3 |
| 5-(5-bromo-2-methoxyphenyl)-2-phenyl-2H-pyridazin-3-one | C₁₇H₁₃BrN₂O₂ | 373.20 | Intermediate 4 |
| 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one | C₁₆H₁₁BrN₂O₂ | 359.18 | Final Product |
Experimental Protocols
The following protocols are derived from standard procedures for analogous chemical transformations.[1][2][3][4] Researchers should perform optimization studies to determine the ideal conditions for this specific substrate.
Step 1: Synthesis of 4-Bromoanisole (Intermediate 1)
-
Dissolve 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure 4-bromoanisole.
Step 2: Synthesis of 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid (Intermediate 2)
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).[2][4]
-
Cool the suspension in an ice bath to 0 °C.
-
In a separate flask, dissolve 4-bromoanisole (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent.
-
Add the solution of reactants dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. The Friedel-Crafts acylation is a standard method for creating such γ-ketoacids.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure γ-ketoacid.
Step 3: Synthesis of 5-(5-bromo-2-methoxyphenyl)-2-phenyl-4,5-dihydro-2H-pyridazin-3-one (Intermediate 3)
-
Dissolve the γ-ketoacid (Intermediate 2, 1.0 eq) in glacial acetic acid or ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Heat the mixture to reflux for several hours. Monitor the formation of the pyridazinone ring by TLC.
-
After the reaction is complete, cool the mixture. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.
Step 4: Synthesis of 5-(5-bromo-2-methoxyphenyl)-2-phenyl-2H-pyridazin-3-one (Intermediate 4)
-
Dissolve the dihydropyridazinone (Intermediate 3, 1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (Br₂, 1.1 eq) in acetic acid dropwise while stirring.[1]
-
Heat the mixture gently to facilitate the dehydrogenation reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acid, and dry. Recrystallization may be necessary for purification.
Step 5: Synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one (Final Product)
-
Dissolve the methoxy-protected pyridazinone (Intermediate 4, 1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C or lower in an ice-salt or dry ice-acetone bath.
-
Add boron tribromide (BBr₃, 1.5-2.0 eq, typically as a 1M solution in DCM) dropwise.
-
Stir the reaction at low temperature for an hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the demethylation by TLC.
-
Upon completion, cool the mixture again and quench it carefully by the slow addition of water or methanol.
-
Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the final product by column chromatography or recrystallization to yield the target compound.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the core chemical transformation.
Caption: Proposed multi-step synthetic workflow.
Caption: Core reaction logic for pyridazinone ring formation.
